molecular formula C8H9ClN2O2S B1242051 N-(3-Chlorobenzenesulfonyl)acetamidine CAS No. 30289-21-5

N-(3-Chlorobenzenesulfonyl)acetamidine

Cat. No.: B1242051
CAS No.: 30289-21-5
M. Wt: 232.69 g/mol
InChI Key: PTGVNWSVVNIWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorobenzenesulfonyl)acetamidine is a synthetic acetamidine derivative characterized by a 3-chlorobenzenesulfonyl group attached to the acetamidine backbone. First disclosed by Pfizer Inc. in the 1970s, this compound exhibits significant antihypertensive properties. Preclinical studies demonstrated its efficacy in reducing blood pressure in renal hypertensive rats (25 mmHg reduction at 20 mg/kg orally over three days) and dogs (20 mmHg reduction at 10 mg/kg) . Its molecular formula is C₈H₈ClN₂O₂S, with a calculated elemental composition of C (54.45%), H (2.24%), N (9.07%), and S (10.24%) .

Properties

CAS No.

30289-21-5

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

N'-(3-chlorophenyl)sulfonylethanimidamide

InChI

InChI=1S/C8H9ClN2O2S/c1-6(10)11-14(12,13)8-4-2-3-7(9)5-8/h2-5H,1H3,(H2,10,11)

InChI Key

PTGVNWSVVNIWNS-UHFFFAOYSA-N

SMILES

CC(=NS(=O)(=O)C1=CC(=CC=C1)Cl)N

Isomeric SMILES

C/C(=N/S(=O)(=O)C1=CC(=CC=C1)Cl)/N

Canonical SMILES

CC(=NS(=O)(=O)C1=CC(=CC=C1)Cl)N

Synonyms

UK 4462

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Acetamidine Derivatives

Structural and Functional Diversity in Acetamidine-Based Therapeutics

Acetamidines are a versatile class of compounds where modifications to the sulfonyl or aryl groups significantly alter biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Acetamidine Derivatives
Compound Name Structural Features Biological Target Selectivity/Activity Therapeutic Application
N-(3-Chlorobenzenesulfonyl)acetamidine 3-Cl benzenesulfonyl group Hypertension Reduces BP in animal models (25 mmHg in rats; 20 mmHg in dogs) Antihypertensive agent
1400W 3-(Aminomethyl)benzyl group iNOS >10,000-fold selectivity for iNOS over eNOS; failed clinical trials Anti-inflammatory (theoretical)
CM544 Prolinamide substituent iNOS Improved selectivity via heme propionate interaction; anti-glioma activity Cancer, inflammation
FAB1020 4-Fluorophenylbenzamide group iNOS Reduces TNF-α and nitro-tyrosine in microglia Neuroinflammation
N-(4-Nitrostyrylsulfonyl)acetamidine 4-Nitro styrylsulfonyl group Not specified Synthetic derivative; nitro group may enhance reactivity Experimental

Key Differences in Mechanism and Selectivity

  • Target Specificity: Unlike 1400W, CM544, and FAB1020, which are potent inducible NOS (iNOS) inhibitors, this compound lacks direct evidence of NOS modulation. Instead, its antihypertensive effects likely stem from vascular smooth muscle relaxation or renin-angiotensin system modulation .
  • Structural Determinants of Activity: The 3-chlorobenzenesulfonyl group in the subject compound may enhance metabolic stability and bioavailability compared to the aminomethylbenzyl group in 1400W, which facilitates hydrogen bonding with iNOS residues (e.g., GLU, TRP) . CM544’s prolinamide moiety enables additional hydrogen bonding with heme propionates in iNOS, a feature absent in eNOS, explaining its isoform selectivity . Nitro-styrylsulfonyl derivatives () exhibit structural diversity but lack documented biological data, highlighting the empirical nature of acetamidine optimization.
  • Therapeutic Outcomes: this compound’s success in preclinical hypertension models contrasts with 1400W’s clinical failure despite potent iNOS inhibition, underscoring the complexity of translating enzyme selectivity to therapeutic efficacy . CM544 and FAB1020 show promise in oncology and neuroinflammation, expanding the acetamidine scaffold’s utility beyond cardiovascular applications .

Pharmacological and Clinical Considerations

  • Selectivity Challenges: While 1400W and CM544 exhibit high iNOS selectivity in vitro, cellular environments may reduce specificity due to off-target interactions (e.g., 1400W’s partial eNOS inhibition in vivo) .
  • Dosage and Formulation : this compound’s tablet formulations include excipients like dicalcium phosphate and sodium lauryl sulfate, optimizing stability and absorption . Comparable data for other analogs remain sparse.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.